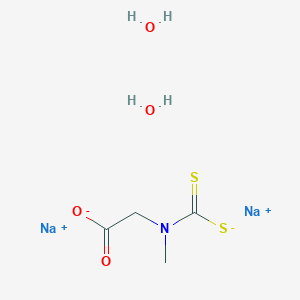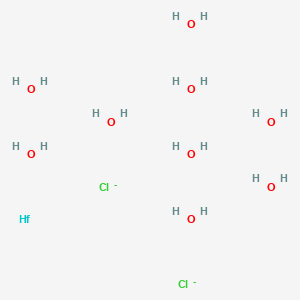
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is a chemical compound with the molecular formula C₄H₅NNa₂O₂S₂·2H₂O. It is known for its ability to form stable complexes with iron and nitric oxide, making it a valuable reagent in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate involves the reaction of sarcosine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then crystallized as a dihydrate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with iron and nitric oxide.
Oxidation: Can be oxidized to form disulfides.
Substitution: Reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Iron (II) sulfate: Used to form iron complexes.
Nitric oxide: Reacts to form nitric oxide complexes.
Oxidizing agents: Used in oxidation reactions.
Major Products
Iron complexes: Formed with iron (II) sulfate.
Nitric oxide complexes: Formed with nitric oxide.
Disulfides: Formed through oxidation.
Applications De Recherche Scientifique
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is widely used in scientific research due to its ability to form stable complexes with iron and nitric oxide. Some of its applications include:
Biochemical Research: Used as a spin-trapping reagent for nitric oxide detection.
Medical Research: Investigated for its potential in imaging nitric oxide in biological systems.
Industrial Applications: Used in the synthesis of other chemical compounds.
Mécanisme D'action
The compound exerts its effects by forming stable complexes with iron and nitric oxide. The iron complex, N-(dithiocarboxy)sarcosine iron (II), has a high affinity for nitric oxide, allowing it to trap and stabilize nitric oxide in biological systems . This mechanism is crucial for its use in nitric oxide detection and imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyldithiocarbamate: Another dithiocarbamate compound used for nitric oxide detection.
Ammonium dithiocarbamate: Similar in structure but more toxic compared to the disodium salt.
Uniqueness
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is unique due to its high water solubility and lower toxicity compared to other dithiocarbamate compounds. Its ability to form stable complexes with iron and nitric oxide makes it particularly valuable in biochemical and medical research .
Propriétés
IUPAC Name |
disodium;2-[methyl(sulfidocarbothioyl)amino]acetate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2Na.2H2O/c1-5(4(8)9)2-3(6)7;;;;/h2H2,1H3,(H,6,7)(H,8,9);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCXTRTAVRJGB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNa2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)


![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)


![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

![(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577159.png)

![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)
